![molecular formula C30H31N3O4 B2725811 N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932359-34-7](/img/structure/B2725811.png)
N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
Spatial Orientations and Coordination : Amide derivatives, including compounds similar to the query compound, demonstrate varied spatial orientations impacting anion coordination. These properties influence the self-assembly of molecules, forming structures like channel-like configurations through weak interactions (Kalita & Baruah, 2010).
Synthesis and Structural Studies : The synthesis of quinoline derivatives, including those with amide bonds, has been a subject of research, highlighting the diverse potential of these compounds in chemical structures and interactions. Structural studies of these compounds have shown varying molecular geometries and interaction capabilities (Karmakar, Kalita & Baruah, 2009).
Applications in Biological and Chemical Sensors
- Chemosensors : Certain quinoline and amide-based compounds have been synthesized for use as chemosensors. For example, a study demonstrated the use of a quinoline-based chemosensor capable of detecting Zn2+ concentrations in both living cells and aqueous solutions, suggesting its potential in biological and environmental monitoring (Park et al., 2015).
Antimicrobial and Antiviral Properties
Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial activity. This is particularly evident in the synthesis of novel compounds with potential biological activities, including antimicrobial properties (Bhambi et al., 2010).
Antiviral Activity : The synthesis and evaluation of quinoline-based compounds have also demonstrated antiviral activities. For instance, certain quinazolin-4-ylamino methylphosphonates, synthesized through microwave irradiation, displayed activity against Tobacco mosaic virus, indicating their potential in antiviral drug development (Luo et al., 2012).
Potential in Drug Development
Drug Design and Synthesis : The structural properties of quinoline derivatives make them suitable candidates in drug design and synthesis. For example, studies have focused on synthesizing compounds for potential use as anticancer drugs, with molecular docking analyses suggesting their effectiveness in targeting specific receptors (Sharma et al., 2018).
Anti-Inflammatory and Analgesic Properties : Some quinoline derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These studies contribute to the understanding of how molecular modifications in quinoline structures can enhance their therapeutic potential (Wagle, Adhikari & Kumari, 2008).
Propiedades
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-3-20-9-11-24(12-10-20)31-18-23-15-22-16-27-28(37-14-13-36-27)17-26(22)33(30(23)35)19-29(34)32-25-8-6-5-7-21(25)4-2/h5-12,15-17,31H,3-4,13-14,18-19H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGQAFAOZQQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5CC)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)

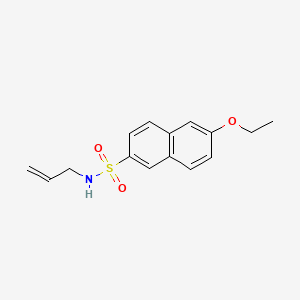

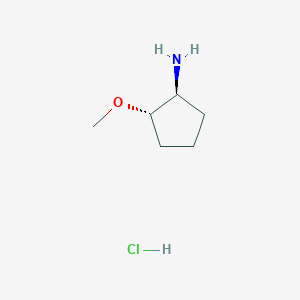
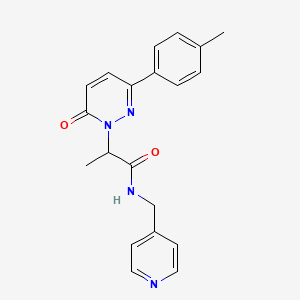

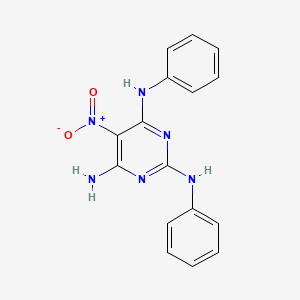
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

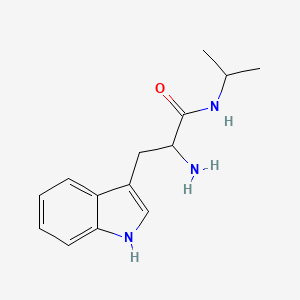
![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)